2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Molecular Architecture and Stereoelectronic Properties

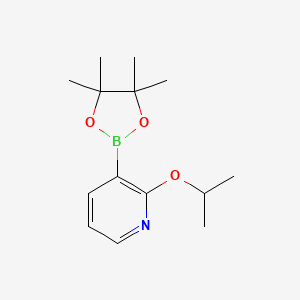

The molecular structure of 2-isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₄H₂₂BNO₃) features a pyridine ring substituted at the 2-position with an isopropoxy group and at the 3-position with a pinacol boronate ester. The boron atom resides in a trigonal planar geometry coordinated by two oxygen atoms from the dioxaborolane ring and one nitrogen atom from the pyridine, as predicted by density functional theory (DFT) calculations. This coordination stabilizes the boron center through conjugation with the aromatic π-system of the pyridine, reducing its Lewis acidity compared to non-aromatic boronate esters.

Key bond lengths include a B–O distance of 1.36–1.38 Å within the dioxaborolane ring and a B–N interaction of 1.58 Å, indicating partial dative bonding. The isopropoxy group introduces steric bulk, with C–O–C angles of 112°–115°, slightly distorted from ideal tetrahedral geometry due to electronic repulsion between the oxygen lone pairs and the pyridine ring.

| Structural Parameter | Value | Method |

|---|---|---|

| B–O bond length (dioxaborolane) | 1.36–1.38 Å | DFT |

| B–N bond length | 1.58 Å | DFT |

| C–O–C angle (isopropoxy) | 112°–115° | DFT |

Spectroscopic Identification Strategies (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The isopropoxy group exhibits a characteristic septet at δ 4.5–4.7 ppm (OCH) and a doublet at δ 1.3 ppm (CH₃). Pyridine protons appear as a doublet of doublets at δ 8.2–8.4 ppm (H4) and δ 7.1–7.3 ppm (H5/H6), with coupling constants (J = 4.8–5.2 Hz) confirming para-substitution.

- ¹¹B NMR : A sharp singlet at δ 30.3 ppm confirms tricoordinate boron, consistent with boronate esters.

- ¹³C NMR : The dioxaborolane carbons resonate at δ 83–85 ppm (quaternary C), while the pyridine C3 (bearing boron) appears deshielded at δ 145 ppm due to electron withdrawal.

Infrared (IR) Spectroscopy :

Strong B–O stretching vibrations at 1,360–1,380 cm⁻¹ and C–O–C asymmetric stretches at 1,100–1,120 cm⁻¹ dominate the spectrum. Aromatic C–H bending modes of the pyridine ring are observed at 680–720 cm⁻¹.

Mass Spectrometry (MS) :

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 263.14 ([M]⁺), with fragmentation pathways including loss of the isopropoxy group (m/z 205) and cleavage of the dioxaborolane ring (m/z 145).

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for this compound is absent in the provided sources, related boronate esters exhibit planar boron centers and chair-like conformations in the dioxaborolane ring. DFT-optimized structures predict a dihedral angle of 12°–15° between the pyridine and dioxaborolane planes, minimizing steric clash between the isopropoxy methyl groups and the boronate ester. The isopropoxy oxygen adopts a gauche conformation relative to the pyridine nitrogen, stabilizing the molecule through hyperconjugation.

Density Functional Theory (DFT) Investigations of Boron Coordination

DFT studies (B3LYP/6-31G(d)) reveal that the boron center’s electrophilicity is modulated by resonance with the pyridine ring. Natural bond orbital (NBO) analysis shows significant electron donation from the pyridine nitrogen (occupancy = 1.92 e⁻) to the boron vacant p-orbital, reducing its Lewis acidity by 18% compared to aliphatic boronate esters. The highest occupied molecular orbital (HOMO) localizes on the pyridine π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the boron atom, enabling charge-transfer interactions in catalytic applications.

| DFT Parameter | Value |

|---|---|

| HOMO Energy | −6.2 eV |

| LUMO Energy | −1.8 eV |

| NBO Charge (Boron) | +0.45 |

| Wiberg Bond Index (B–N) | 0.65 |

Properties

IUPAC Name |

2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-11(8-7-9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFPLUKZBSELRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590337 | |

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848243-25-4 | |

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis typically involves the borylation of a halogenated pyridine derivative (e.g., bromopyridine) using a boron reagent such as bis(pinacolato)diboron or related compounds. The reaction is catalyzed by palladium-based catalysts in the presence of a base.

Reaction Scheme:

$$

\text{3-Bromopyridine} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{Boronic ester derivative}

$$

Specific Preparation Method

A detailed preparation method for structurally similar compounds can be adapted for this compound:

-

- Starting material: 3-Bromopyridine

- Boron reagent: Bis(pinacolato)diboron

- Catalyst: Palladium(II) chloride (PdCl₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand

- Base: Potassium acetate

- Solvent: Toluene

-

- Combine 3-bromopyridine, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate in toluene.

- Heat the mixture to 100°C and stir for 3 hours.

- Quench the reaction by adding water.

- Extract the organic layer and dry over magnesium sulfate (MgSO₄).

- Concentrate the solution under reduced pressure to obtain the boronic ester derivative.

- Temperature: 100°C

- Reaction time: 3 hours

- Solvent volume: Typically scaled to ensure complete dissolution of reactants

Yield: Approximately 95% under optimized conditions.

Functionalization with Isopropoxy Group

To introduce the isopropoxy group at the 2-position of the pyridine ring:

- React the intermediate boronic ester derivative with an appropriate isopropoxy precursor (e.g., isopropoxide or an isopropylating agent).

- Use a suitable base and solvent system to facilitate substitution at the desired position.

Data Table: Reaction Parameters

| Step | Reagent/Condition | Temperature | Time | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, PdCl₂(dppf) | 100°C | 3 hours | Toluene | ~95% |

| Isopropoxylation (if required) | Isopropoxide or equivalent | Room Temp | Variable | Aprotic Solvent | Variable |

Notes on Optimization

- Catalyst Selection: The choice of palladium catalyst and ligand significantly affects yield and reaction efficiency.

- Base Effects: Potassium acetate is commonly used; however, other bases like cesium carbonate may be tested for improved results.

- Solvent System: Toluene is preferred due to its stability at high temperatures, but alternatives like xylene can be explored.

- Reaction Monitoring: Techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy are essential for tracking reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

Biaryls: Formed in cross-coupling reactions.

Alcohols: Formed in oxidation reactions.

Substituted Pyridines: Formed in substitution reactions.

Scientific Research Applications

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired product. The isopropoxy group enhances the stability and solubility of the compound, facilitating its use in various reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related analogs:

Biological Activity

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C14H23BN2O3

- Molecular Weight : 270.15 g/mol

- CAS Number : 90286510

This compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its ability to participate in various chemical reactions, particularly in organic synthesis.

The biological activity of this compound can be attributed to its interaction with biological targets involved in various cellular processes. The dioxaborolane group is particularly notable for its role in boron chemistry, which has implications in medicinal chemistry due to boron's unique properties.

In Vitro Studies

In vitro studies have demonstrated that compounds containing boron can exhibit anti-cancer properties by inhibiting specific enzymes or pathways involved in tumor growth. For instance:

- Inhibition of Kinases : Some studies suggest that similar compounds may inhibit receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways .

| Compound | Target | Effect |

|---|---|---|

| This compound | ALK | Potential inhibitor |

| Other Boron Compounds | Various RTKs | Inhibition of growth |

In Vivo Studies

Limited data exists on the in vivo effects of this specific compound; however, related boron-containing compounds have shown promise in animal models for various conditions:

- Anti-Tumor Activity : Research indicates that boron compounds can enhance the efficacy of traditional chemotherapeutics and may reduce side effects through targeted delivery mechanisms .

Case Studies

- Crizotinib Analogues : A study focused on designing potent inhibitors for ALK demonstrated that modifications similar to those found in 2-Isopropoxy derivatives could enhance selectivity and potency against cancer cell lines .

- Boron Neutron Capture Therapy (BNCT) : Boron-containing compounds are being explored for their potential use in BNCT for cancer treatment. The ability of these compounds to accumulate selectively in tumor cells presents an exciting avenue for therapeutic development .

Q & A

Q. Key considerations :

- Use anhydrous solvents and inert atmosphere (N/Ar) to prevent hydrolysis of the boronate ester.

- Monitor reaction progress via TLC or LC-MS to optimize yield.

Advanced: How do steric and electronic effects of the isopropoxy and boronate groups influence reactivity in cross-coupling reactions?

Answer :

The isopropoxy group at position 2 introduces steric hindrance, potentially slowing transmetallation steps in Suzuki reactions. Meanwhile, the boronate ester at position 3 enhances electron density on the pyridine ring, activating the system for electrophilic substitution.

- Electronic effects : The electron-donating isopropoxy group may stabilize intermediates during coupling, while the boronate ester facilitates oxidative addition with Pd catalysts .

- Steric constraints : Substituent positioning can affect regioselectivity in multi-step syntheses. For example, bulky groups may necessitate higher catalyst loadings or elevated temperatures .

Q. Experimental validation :

- Compare coupling yields with analogs lacking the isopropoxy group (e.g., 3-borono-2-methoxypyridine) to isolate steric/electronic contributions.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Q. Answer :

- NMR : H and C NMR confirm substituent positions (e.g., δ ~1.3 ppm for pinacol methyl groups, δ ~8.5 ppm for pyridine protons) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~292.2 g/mol).

- X-ray crystallography : Use SHELX or OLEX2 for structure refinement. For example, single-crystal diffraction resolves bond angles and confirms boronate ester geometry .

Q. Best practices :

- Crystallize the compound from hexane/ethyl acetate mixtures to obtain high-quality crystals.

- For air-sensitive samples, seal capillaries under inert gas during X-ray analysis .

Advanced: How can computational methods (e.g., DFT) predict reaction pathways or stability?

Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2d,p) basis set) can:

- Optimize ground-state geometry and compare with X-ray data to validate structural models .

- Map molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites for functionalization.

- Analyze frontier molecular orbitals (FMOs) to predict reactivity in cross-coupling reactions .

Case study :

Hirshfeld surface analysis of analogous boronate-pyridine derivatives reveals intermolecular interactions (e.g., C–H···O), guiding crystal packing predictions .

Basic: What are the recommended storage conditions to prevent decomposition?

Q. Answer :

- Storage : Keep at 2–8°C under inert gas (Ar) in sealed, light-resistant vials.

- Handling : Use gloveboxes or Schlenk lines to avoid moisture-induced hydrolysis of the boronate ester .

- Stability testing : Monitor purity via HPLC every 3–6 months; decomposition products (e.g., boric acid) can be identified by B NMR .

Advanced: How to resolve contradictions in reported catalytic efficiencies for Suzuki reactions involving this compound?

Answer :

Discrepancies often arise from:

- Catalyst selection : Pd(PPh) vs. PdCl(dppf)—the latter may improve yields for sterically hindered substrates .

- Solvent/base systems : Use CsCO in THF for better solubility vs. KPO in dioxane for milder conditions.

- Additives : Adding LiCl (1–2 equiv) can stabilize Pd intermediates and suppress protodeboronation .

Q. Troubleshooting workflow :

Screen catalysts and bases in parallel reactions.

Use B NMR to detect boronate ester integrity post-reaction.

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

Q. Health hazards :

- Acute toxicity (H302) if ingested; rinse mouth and seek medical attention immediately .

Advanced: Can this compound serve as a ligand or catalyst in asymmetric synthesis?

Answer :

While primarily a boronate building block, its pyridine moiety can coordinate metals (e.g., Pd, Fe). For example:

Q. Experimental pathway :

- Synthesize chiral analogs and screen enantioselectivity in model reactions (e.g., allylic alkylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.